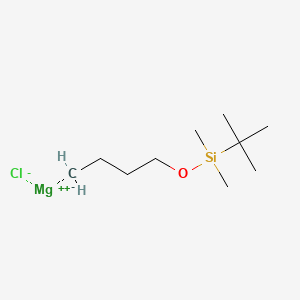

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF" is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the tert-butyldimethylsiloxy group suggests that this compound may be particularly useful in the synthesis of silicon-containing organic compounds or for protecting functional groups during synthesis .

Synthesis Analysis

The synthesis of related organomagnesium compounds often involves the reaction of an organohalide with magnesium in the presence of a solvent such as tetrahydrofuran (THF). For instance, [tri(tert-butoxy)silyl]methylmagnesium chloride is synthesized by reacting potassium tert-butoxide with chloromethyltrichlorosilane in THF, followed by reflux with magnesium . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine, which shares the tert-butyl moiety with our compound of interest, can be achieved through the addition of methylmagnesium chloride to a dimethyliminium salt .

Molecular Structure Analysis

The molecular structure of organomagnesium compounds like "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride" can be elucidated using spectroscopic methods such as NMR spectroscopy. For example, the structure of [tri(tert-butoxy)silyl]methylmagnesium chloride was confirmed by 1H, 13C, and 29Si NMR spectroscopy . These techniques allow for the determination of the electronic environment of the atoms within the molecule, which is crucial for understanding reactivity and interaction with other molecules.

Chemical Reactions Analysis

Grignard reagents are known for their nucleophilic character, reacting with electrophiles such as carbonyl compounds to form alcohols. The reactivity can be influenced by the substituents on the silicon atom, as seen in the reaction of (tert-butoxysilyl)methylmagnesium chlorides with organotin and organosilicon monochlorides, where the number of tert-butoxy groups affected the product distribution . Additionally, di-tert-butylmagnesium has been used as a carbon-centered base for the preparation of silyl enol ethers from ketones, demonstrating the versatility of organomagnesium compounds with tert-butyl groups in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of Grignard reagents like "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride" are influenced by their molecular structure and the solvent used. For instance, the equilibrium between [tri(tert-butoxy)silyl]methylmagnesium chloride and its dimeric form in THF solution is temperature-dependent . The solvent not only affects the stability and reactivity of Grignard reagents but also plays a role in controlling the stereochemistry of the resulting products, as seen in the synthesis of isotactic poly(methyl methacrylate) using butylmagnesium initiators in different solvent compositions .

Applications De Recherche Scientifique

Polymer Synthesis

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride in THF has been utilized as an initiator in the polymerization of methyl methacrylate to produce polymethyl methacrylate (PMMA) with varying stereochemistries. The careful control of solvent composition allows for the preparation of highly isotactic polymer, indicating the reagent's utility in controlling polymer stereochemistry during synthesis. The halide content does not significantly influence stereospecificity when in excess, but it affects molecular weight distribution and polymerization speed, highlighting its role in the polymerization process (Allen & Mair, 1984).

Organic Synthesis

In organic synthesis, [tri(tert-butoxy)silyl]methylmagnesium chloride, a compound similar in functionality to 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, has been shown to participate in reactions leading to the formation of stable organomagnesium compounds. This highlights the reagent's utility in the formation of complex molecules, demonstrating its versatility and effectiveness in organic synthesis (Bykova et al., 2012).

Glycoconjugate Synthesis

tert-Butyldimethylsilyl chloride, which shares similar protective group chemistry with 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, is a valuable reagent for the direct 3,6-di-O-protection of D-glucal and D-galactal. This method provides access to valuable glycoconjugate synthesis intermediates, showcasing the critical role of protective group chemistry in the synthesis of complex carbohydrate molecules (Kinzy & Schmidt, 1987).

Material Science

The study of partially solvated Grignard reagents, including butylmagnesium chloride in different solvents such as THF, has revealed insights into solvent effects on the Grignard reaction. This research aids in understanding the solvation phenomena and their impact on reaction outcomes, which is crucial for material science applications where precise control over reaction conditions is required (Tuulmets & Sassian, 1999).

Propriétés

IUPAC Name |

magnesium;butoxy-tert-butyl-dimethylsilane;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNQFTPGKZHOMI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClMgOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

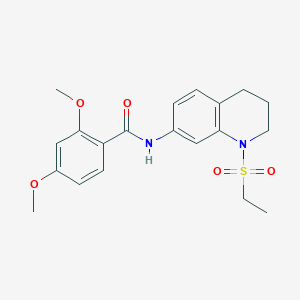

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)

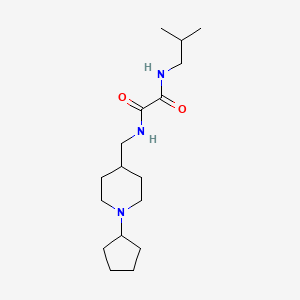

![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/no-structure.png)

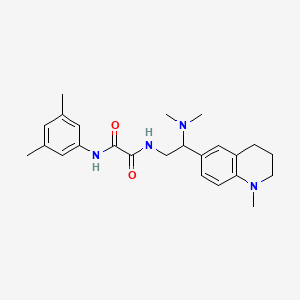

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)

![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)